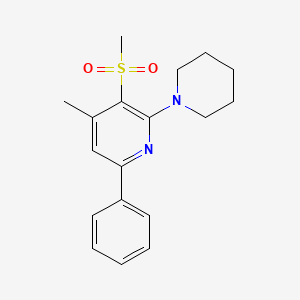

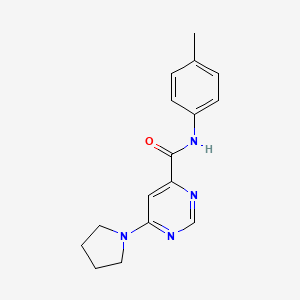

![molecular formula C14H25N3O2 B2606789 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1281080-71-4](/img/structure/B2606789.png)

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide, also known as CR845, is a novel kappa opioid receptor agonist. It has been studied extensively for its potential use as an analgesic and anti-inflammatory agent in various preclinical and clinical studies.

Applications De Recherche Scientifique

Nonlinear Optical Materials

Research on compounds structurally similar to N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide has contributed to the understanding of nonlinear optical materials. For instance, the study of push-pull molecules, which include variations of piperidine groups, has shown significant bond-length alternation effects. These findings are crucial for developing novel nonlinear optical chromophores, highlighting how donor strength and conjugation length impact materials' optical properties (Gainsford, Bhuiyan, & Kay, 2008).

Antimicrobial Nano-Materials

Compounds featuring piperidin-1-yl acetamide derivatives have been explored for their antimicrobial properties, particularly against pathogenic bacteria and Candida species. Such research underscores the potential of these compounds in creating more effective antimicrobial agents. The investigation into the cytotoxic properties of these derivatives further supports their applicability in medical and biological fields (Mokhtari & Pourabdollah, 2013).

Azaheterocycle Synthesis

The acid-promoted cyclodehydration of amino alcohols, involving compounds like N,N-dimethylacetamide dimethyl acetal (DMADA), facilitates the synthesis of piperidines with various substituents. This process is vital for creating diverse azaheterocycles, demonstrating the chemical versatility and application in synthesizing complex organic structures (Hwang et al., 2014).

Antitumor and Antioxidant Activities

Cyanoacetamide-based research has led to the synthesis of novel compounds with promising antitumor and antioxidant activities. By manipulating the cyanoacetamide backbone, researchers have developed derivatives exhibiting significant biological activities, highlighting the potential therapeutic applications of these compounds (Bialy & Gouda, 2011).

Stereoselective Synthesis of Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines showcases the advancements in creating compounds with specific stereochemical configurations. This research is crucial for the development of pharmaceuticals, where the stereochemistry can significantly impact the drug's efficacy and safety (Mollet et al., 2011).

Propriétés

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O2/c1-11(2)14(3,10-15)16-13(19)8-17-6-4-12(9-18)5-7-17/h11-12,18H,4-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFTYKPZHBOLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)

![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)

![4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2606723.png)

![(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2606725.png)